2-Methoxy-9-phenoxyacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-9-phenoxyacridine is an organic compound with the molecular formula C20H15NO2. It belongs to the acridine family, which is known for its diverse biological and photochemical properties. The structure of this compound consists of an acridine core with a methoxy group at the 2-position and a phenoxy group at the 9-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-9-phenoxyacridine typically involves the Ullmann condensation reaction. This method starts with the reaction of 2-bromobenzoic acid and aniline to form 2-arylamino benzoic acids. These intermediates are then cyclized using polyphosphoric acid (PPA) to yield acridone derivatives
Industrial Production Methods
the general approach involves large-scale application of the Ullmann condensation and subsequent functionalization steps under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-9-phenoxyacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydroacridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the acridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroacridine derivatives, and various substituted acridines .
Scientific Research Applications
2-Methoxy-9-phenoxyacridine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other acridine derivatives.
Industry: It is used in the development of fluorescent materials and dyes for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Methoxy-9-phenoxyacridine primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting the activity of enzymes such as topoisomerase . This interaction can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Acriflavine: An acridine derivative used as an antibacterial agent.
Proflavine: Another acridine derivative with antibacterial properties.
9-Aminoacridine: Known for its use as a fluorescent dye and DNA intercalator.
Uniqueness
2-Methoxy-9-phenoxyacridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and phenoxy groups enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
61078-20-4 |
---|---|
Molecular Formula |
C20H15NO2 |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
2-methoxy-9-phenoxyacridine |
InChI |
InChI=1S/C20H15NO2/c1-22-15-11-12-19-17(13-15)20(23-14-7-3-2-4-8-14)16-9-5-6-10-18(16)21-19/h2-13H,1H3 |
InChI Key |
XAJLYOUHZAGPLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C3=CC=CC=C3N=C2C=C1)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.